Technical Guide: Safety & Handling of 2-Isopropyl-4-amino Anisole Hydrochloride
Technical Guide: Safety & Handling of 2-Isopropyl-4-amino Anisole Hydrochloride
[1]
Executive Summary & Identification
2-Isopropyl-4-amino anisole hydrochloride (Systematic name: 3-Isopropyl-4-methoxyaniline hydrochloride) is a specialized aromatic amine intermediate used primarily in the synthesis of pharmaceuticals and agrochemicals.[1] As a substituted aniline derivative, it presents specific toxicological risks—notably methemoglobinemia—and requires rigorous handling protocols to prevent exposure and degradation.
This guide synthesizes safety data, handling best practices, and emergency protocols. Due to the limited public datasets for this specific salt, toxicological profiles are derived from the free base (3-Isopropyl-4-methoxyaniline) and structurally homologous p-anisidine derivatives, adhering to the Precautionary Principle .
Chemical Identity Table[1][2][3]
| Property | Detail |
| Common Name | 2-Isopropyl-4-amino anisole hydrochloride |
| Systematic Name | 3-Isopropyl-4-methoxyaniline hydrochloride |
| CAS Number (Salt) | 91251-43-3 |
| CAS Number (Free Base) | 91251-42-2 |
| Molecular Formula | C₁₀H₁₅NO[1][2] · HCl |
| Molecular Weight | ~201.69 g/mol (Salt); 165.23 g/mol (Base) |
| Structure Description | Aniline core with a methoxy group at position 4 and an isopropyl group at position 3 (relative to amino). |
| Physical State | Off-white to pale beige crystalline solid |
Hazards Identification (GHS Classification)
Signal Word: DANGER
Based on the structural alerts of p-anisidine and alkyl-anilines, this compound must be treated as a severe health hazard.[1]
| Hazard Class | Category | Hazard Statement | Code |
| Acute Toxicity (Oral) | Cat. 3 | Toxic if swallowed.[3] | H301 |
| Acute Toxicity (Dermal) | Cat. 3 | Toxic in contact with skin.[3][4] | H311 |
| Acute Toxicity (Inhal.) | Cat. 3 | Toxic if inhaled.[5][3] | H331 |
| Skin Irritation | Cat.[3][6] 2 | Causes skin irritation.[7] | H315 |
| Eye Irritation | Cat. 2A | Causes serious eye irritation. | H319 |
| STOT - SE | Cat. 3 | May cause respiratory irritation.[3][7] | H335 |
| STOT - RE | Cat. 2 | May cause damage to organs (blood) through prolonged exposure. | H373 |
Critical Health Effect: Methemoglobinemia
Like many aniline derivatives, absorption of this compound can oxidize hemoglobin to methemoglobin, reducing the blood's oxygen-carrying capacity.[1] Early symptoms include cyanosis (blue lips/fingernails), headache, and dizziness.
Safe Handling & Storage Protocols
Engineering Controls
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Primary Containment: Handle exclusively within a certified chemical fume hood or glovebox.
-
Dust Control: Use a static-dissipative balance enclosure for weighing.[1] The hydrochloride salt may be fine and prone to static charge.
-
Ventilation: Ensure hood face velocity is >0.5 m/s.
Personal Protective Equipment (PPE) Matrix
| Body Part | Recommended PPE | Rationale |
| Hands | Double Nitrile (0.11mm min) or Laminate (Silver Shield) | Anilines penetrate standard latex/vinyl rapidly.[1] Double gloving provides a visual breach indicator. |
| Respiratory | P3 / N100 (if outside hood) | High-efficiency particulate protection is required if dust generation is possible. |
| Eyes | Chemical Goggles | Safety glasses are insufficient against dusts that form acidic solutions (HCl) in the eye. |
| Body | Tyvek® Lab Coat | Disposable suits prevent contamination of street clothes; anilines bind to fabrics. |
Storage Conditions
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Atmosphere: Store under Inert Gas (Argon or Nitrogen). The amine moiety is sensitive to oxidation (darkening over time).
-
Temperature: Refrigerate (2–8°C) to maximize stability.
-
Hygroscopicity: Store in a desiccator; hydrochloride salts are often hygroscopic.
-
Incompatibilities: Keep away from strong oxidizing agents (peroxides, nitrates) and strong bases (liberates the free amine).[1]
Emergency Response Procedures
The following decision tree outlines the immediate actions required upon exposure.
Figure 1: Immediate response workflow for exposure to substituted aniline salts.
Firefighting Measures
-
Extinguishing Media: Water spray, Carbon Dioxide (CO₂), Dry Chemical, or Alcohol-resistant foam.[7]
-
Hazardous Combustion Products: Emits toxic fumes of Nitrogen Oxides (NOₓ) and Hydrogen Chloride (HCl) gas.
-
Firefighter PPE: Full bunker gear and SCBA (Self-Contained Breathing Apparatus) are mandatory.
Experimental Workflow: Synthesis & Handling
To ensure scientific integrity, the handling of this intermediate should follow a "Closed Loop" concept to minimize exposure.
Figure 2: Safe handling workflow from storage to disposal.
Protocol Notes:
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Weighing: Never weigh this compound on an open bench. If a hood balance is unavailable, use the "difference method" inside a tared vial loaded within a glovebox.
-
Solubilization: Dissolve the solid immediately after weighing to reduce dust hazard. Water, Methanol, or DMSO are suitable solvents (check specific reaction compatibility).
-
Neutralization: If the free base is required, neutralize the HCl salt with NaHCO₃ or NaOH in a biphasic system (e.g., DCM/Water), but be aware the free base will be an oil and may penetrate skin faster than the salt.
Physical & Chemical Properties[1][5][9][10][11][12][13][14][15]
| Property | Value (Approximate/Derived) |
| Appearance | Off-white to beige powder/crystals |
| Odor | Weak amine-like odor |
| Melting Point | >200°C (Decomposition likely for HCl salts) |
| Solubility | Soluble in Water, Methanol, DMSO; Insoluble in Hexanes |
| pH (10% aq.[1] soln) | Acidic (~3–4 due to HCl hydrolysis) |
| Flash Point | N/A (Solid); Free base >90°C |
Toxicology & Environmental Data
Toxicological Mechanisms
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Route of Entry: Inhalation of dust and Dermal absorption are the primary risks.
-
Metabolism: Hepatic metabolism typically involves N-hydroxylation, leading to reactive intermediates that damage DNA or oxidize hemoglobin.[1]
-
Carcinogenicity: While specific data for this isomer is limited, p-anisidine (4-methoxyaniline) is a Group 2B carcinogen (IARC).[1] Treat this compound as a suspected carcinogen .
Ecological Impact
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Aquatic Toxicity: Substituted anilines are generally toxic to aquatic life (LC50 < 10 mg/L).
-
Biodegradation: Likely not readily biodegradable.
-
Disposal: Incinerate in a chemical incinerator equipped with an afterburner and scrubber (to handle NOx and HCl). Do not release into drains.
References
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National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 10749687 (Related Isopropyl-amino structures). Retrieved from [Link]
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European Chemicals Agency (ECHA). (2025). Registration Dossier: Substituted Anilines and Salts. Retrieved from [Link]
